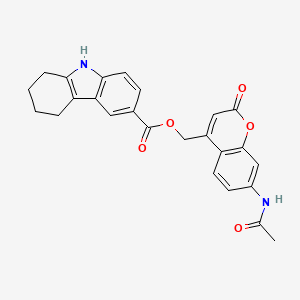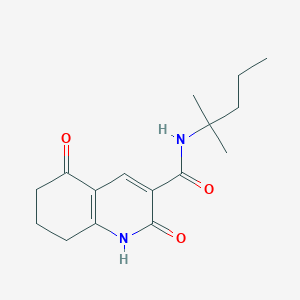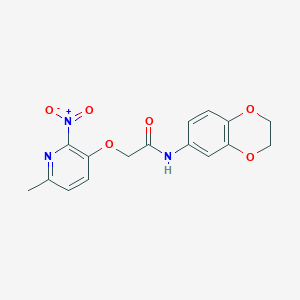![molecular formula C20H24N2O5S B7681336 [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B7681336.png)
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate, also known as Compound A, is a novel small molecule that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection against oxidative stress.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to have various biochemical and physiological effects. In cancer research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been found to induce apoptosis and inhibit angiogenesis. In inflammation research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to protect against neurotoxicity and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A in lab experiments is its ability to target multiple pathways involved in various diseases. Another advantage is its relatively low toxicity compared to other small molecules. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic use. Another direction is to study its potential use in combination with other small molecules or existing therapies. Additionally, research can focus on optimizing the synthesis method and developing more potent derivatives of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A. Overall, the study of [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A holds promise for the development of new therapeutic agents for various diseases.
Métodos De Síntesis
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A can be synthesized using a multi-step process that involves the reaction of 3-(methylsulfamoyl)benzoic acid with 2-amino-2-(4-phenylbutan-2-ylamino)acetic acid. The resulting intermediate is then treated with acetic anhydride to form [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A.
Aplicaciones Científicas De Investigación
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, [2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate A has been shown to protect against neurotoxicity and improve cognitive function.
Propiedades
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15(11-12-16-7-4-3-5-8-16)22-19(23)14-27-20(24)17-9-6-10-18(13-17)28(25,26)21-2/h3-10,13,15,21H,11-12,14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSDAZZAHBLUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-diethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7681254.png)
![2-[4-(4,5-Dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7681261.png)
![1-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7681264.png)
![2-[[(4-methoxyphenyl)methyl-methylamino]methyl]-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7681265.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2,3-dihydroindol-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7681270.png)
![4-amino-N-[3-(N-methylanilino)propyl]-3-nitrobenzamide](/img/structure/B7681273.png)

![2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-(3-fluoroanilino)-2-oxo-ethyl]-N-methyl-2-oxo-acetamide](/img/structure/B7681280.png)
![1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B7681298.png)
![2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide](/img/structure/B7681302.png)

![2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide](/img/structure/B7681342.png)

![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)